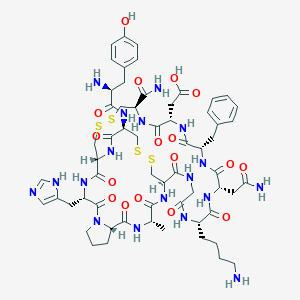
4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone
Descripción general
Descripción
4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone is a chemical compound with the molecular formula C23H25N3 . It has a molecular weight of 343.46 . The compound appears as a yellow crystalline powder .
Molecular Structure Analysis
The linear formula of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone is (C2H5)2NC6H4CH=NN(C6H5)2 . This indicates that the compound contains a diethylamino group attached to a benzaldehyde, which is further connected to a diphenylhydrazone group.Physical And Chemical Properties Analysis
4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone has a melting point of 92-95 °C . Its boiling point is estimated to be 468.73°C . The compound has a density of 1.1665 (rough estimate) and a refractive index of 1.6270 (estimate) .Aplicaciones Científicas De Investigación
Inhibition of Aldehyde Dehydrogenase
4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEAB) acts as a potent inhibitor of aldehyde dehydrogenase (ALDH) in vivo. This inhibition can influence ethanol metabolism, as demonstrated in studies with mice where DEAB administration led to increased blood acetaldehyde concentrations and decreased plasma acetate levels, similar to the effects of disulfiram. Notably, DEAB does not affect the mixed function oxidase activity as measured by antipyrine clearance (Mahmoud et al., 1993).
Alkylation Reactions
DEAB participates in unique alkylation reactions. For instance, 4-(Dimethylamino)benzaldehyde and 4-(Diethylamino)benzaldehyde are alkylated at specific sites, resulting in the formation of iminium salts. These salts are prone to hydrolysis, yielding corresponding hydrotetrafluoroborates, as elucidated through crystal structure analysis (Froschauer et al., 2013).
Corrosion Inhibition
In the field of materials science, DEAB derivatives like 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone (DEABT) have been explored for their corrosion inhibition properties. Studies on aged 18 Ni 250 grade maraging steel in phosphoric acid solution revealed that DEABT effectively inhibits corrosion, adhering to the Langmuir adsorption isotherm model and demonstrating mixed-type inhibition behavior (Poornima et al., 2011).
Electrophotography and Charge Transport
DEAB-based compounds are utilized in electrophotography as carrier transport materials. Their synthesis and application in this field highlight their role in improving charge transport efficiency in various polymer matrices (Zhaobin, 1999); (Hirao et al., 1993).
Photorefractive Properties
DEAB demonstrates notable photorefractive effects when used in certain polymer composites. For example, its incorporation into liquid crystal polymers significantly enhances the photorefractive properties, making it useful in applications like two-beam coupling experiments (Sasaki et al., 1997).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(E)-(diphenylhydrazinylidene)methyl]-N,N-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3/c1-3-25(4-2)21-17-15-20(16-18-21)19-24-26(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3/b24-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBCLRRWZQSURU-LYBHJNIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylamino)benzaldehyde diphenylhydrazone | |
CAS RN |
68189-23-1 | |
| Record name | Benzaldehyde, 4-(diethylamino)-, 2,2-diphenylhydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(diethylamino)benzaldehyde diphenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)





![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)


![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)
